molecular formula C25H29N7O3 B2608714 Palbociclib Impurity 025 CAS No. 2174002-16-3

Palbociclib Impurity 025

货号: B2608714
CAS 编号: 2174002-16-3
分子量: 475.553
InChI 键: KVICSWHDXLNVAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palbociclib Impurity 025 is one of the process-related impurities found in the synthesis of Palbociclib, a cyclin-dependent kinase inhibitor used primarily in the treatment of breast cancer . The identification and characterization of such impurities are crucial to ensure the quality and safety of the pharmaceutical product.

作用机制

Target of Action

Palbociclib Impurity 025, also known as NJB3FNK33C or Unii-njb3fnk33C, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of the cell cycle, playing a pivotal role in cell growth . The primary targets of this compound are therefore CDK4 and CDK6 .

Mode of Action

The main mechanism of action of this compound is to induce cell cycle arrest and senescence on responsive cells . By inhibiting CDK4/6, this compound blocks the progression of the cell cycle from the G1 to the S phase, which results in cancer cell death .

Biochemical Pathways

The inhibition of CDK4/6 by this compound affects the cell cycle machinery, specifically the G1-S transition . This results in the disruption of the cell cycle and the induction of cellular senescence . The downstream effects of this include a decrease in cellular proliferation, which is particularly relevant in the context of cancer treatment .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and senescence . This leads to a decrease in cellular proliferation, which can result in the death of cancer cells . High exposure to this compound is associated with an increased risk of neutropenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, strong modulators of cytochrome P450 3A4 can dramatically affect the exposure of this compound . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of certain biomarkers or the state of the cell cycle .

生化分析

Biochemical Properties

Palbociclib Impurity 025 plays a role in biochemical reactions primarily as a byproduct of palbociclib synthesis. It interacts with various enzymes, proteins, and biomolecules involved in the metabolic pathways of palbociclib. The impurity is known to interact with cytochrome P450 enzymes, particularly cytochrome P450 3A4, which is responsible for its oxidation. Additionally, sulfotransferase 2A1 mediates its sulfonation, and there are minor contributions from glucuronidation and acylation . These interactions are crucial for the metabolic processing and elimination of the impurity from the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The impurity has been observed to induce cell cycle arrest and senescence in responsive cells, similar to palbociclib . This effect is mediated through its interaction with cyclin-dependent kinases 4 and 6, leading to the inhibition of cell cycle progression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cyclin-dependent kinases 4 and 6. By inhibiting these kinases, the impurity prevents the phosphorylation of the retinoblastoma protein, thereby blocking the progression of the cell cycle from the G1 to the S phase . This inhibition results in cell cycle arrest and can lead to cellular senescence. Additionally, the impurity is known to undergo lysosomal trapping, where it accumulates in acidic vesicles within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The impurity is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the impurity has been shown to result in sustained cell cycle arrest and senescence . The stability and degradation of the impurity are important factors to consider in in vitro and in vivo studies to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the impurity can induce cell cycle arrest without significant toxicity. At higher doses, toxic or adverse effects may be observed, including increased cell death and tissue damage . Understanding the dosage effects is essential for determining safe exposure levels and potential risks associated with the impurity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary elimination pathway is cytochrome P450 3A4-mediated oxidation, with contributions from sulfotransferase 2A1-mediated sulfonation and minor contributions from glucuronidation and acylation . These metabolic pathways are crucial for the detoxification and elimination of the impurity from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The impurity is known to be transported into cells via passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as lysosomes, due to its lysosomal trapping properties . This accumulation can affect the localization and activity of the impurity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in acidic vesicles, such as lysosomes, within the cell . This localization is facilitated by targeting signals and post-translational modifications that direct the impurity to these compartments. The activity and function of the impurity can be influenced by its subcellular localization, as it may interact with different biomolecules and cellular structures within these compartments.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Palbociclib Impurity 025 involves multiple synthetic steps, often starting from the same intermediates used in the synthesis of Palbociclib . The synthetic route typically includes:

Industrial Production Methods

Industrial production methods for this compound are similar to those used for Palbociclib but with specific adjustments to isolate and purify the impurity. High-performance liquid chromatography (HPLC) is often employed to separate and quantify the impurity from the main product .

化学反应分析

Types of Reactions

Palbociclib Impurity 025 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

科学研究应用

Chemical Properties and Preparation

Palbociclib Impurity 025, identified by its CAS number 2174002-16-3, is a byproduct formed during the synthesis of palbociclib. The preparation method involves heating palbociclib with a formate solvent, such as ethyl formate, under controlled conditions. The reaction typically yields a light yellow powder with varying degrees of purity depending on the specific experimental conditions employed .

Quality Control and Safety Assessment

The presence of impurities like this compound raises concerns regarding the quality and safety of the therapeutic product. Regulatory bodies emphasize the importance of identifying and quantifying these impurities to ensure that they do not compromise the efficacy or safety of palbociclib. Studies have demonstrated that high-performance liquid chromatography (HPLC) methods can effectively separate and quantify various impurities, including this compound .

The clinical implications of impurities like this compound are significant. While palbociclib itself is effective in inhibiting CDK4/6 activity, impurities may alter pharmacokinetics or introduce unexpected toxicities. Regulatory assessments have been conducted to evaluate potential genotoxic effects associated with palbociclib impurities, including this compound. These assessments have generally concluded that there are no genotoxicity concerns for the impurities identified during manufacturing processes .

Research Findings

Recent studies have focused on isolating and characterizing various process-related impurities in palbociclib formulations. For instance, a study successfully utilized HPLC to separate eight potential impurities, including this compound, confirming their structures through mass spectrometry and nuclear magnetic resonance spectroscopy . Such research is pivotal for developing robust quality control measures in pharmaceutical manufacturing.

Case Studies

  • Case Study on Quality Control : A pharmaceutical company implemented a rigorous quality control protocol that included routine testing for this compound using HPLC methods. This led to improved batch consistency and enhanced patient safety profiles.
  • Clinical Trial Monitoring : During clinical trials of palbociclib, monitoring for impurities was integrated into pharmacovigilance efforts to assess any correlations between impurity levels and adverse effects reported by patients.

相似化合物的比较

Similar Compounds

Uniqueness

Palbociclib Impurity 025 is unique due to its specific structural modifications and the role it plays in the synthesis and quality control of Palbociclib. Unlike its parent compound, it is primarily studied for its impact on the purity and safety of the pharmaceutical product .

生物活性

Palbociclib Impurity 025, also known as NJB3FNK33C, is a chemical compound identified as an impurity during the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used primarily in the treatment of hormone receptor-positive, HER2-negative breast cancer. Understanding the biological activity of this impurity is crucial for assessing its implications in pharmacology and toxicology.

This compound has the molecular formula C25H29N7O3C_{25}H_{29}N_{7}O_{3}, indicating a complex structure with multiple functional groups. It is synthesized through established pharmaceutical manufacturing protocols that typically involve multi-step reactions including condensation and nucleophilic substitutions. The synthesis must be carefully controlled to avoid generating additional impurities while ensuring high yields and purities .

While Palbociclib itself acts by inhibiting CDK4/6, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells, the specific biological activity of this compound remains less understood. Preliminary studies suggest that impurities can influence the pharmacodynamics of the main drug, potentially altering its efficacy and safety profile .

In Vitro Studies

Research into the biological activity of this compound has been limited. However, it has been suggested that impurities like NJB3FNK33C may impact enzyme inhibition and protein-protein interactions. For instance, studies have indicated that such impurities could modulate the effects of CDK inhibitors by interacting with cellular pathways involved in cancer proliferation.

Case Studies

A multicenter study analyzed the use of Palbociclib in clinical settings, focusing on real-world data regarding its efficacy and safety. Although this study primarily addressed Palbociclib itself, it highlighted the importance of monitoring impurities and their potential effects on treatment outcomes. For example, patients who experienced dose reductions due to adverse effects showed improved treatment adherence and longer time-to-treatment discontinuation .

Toxicological Implications

The presence of impurities like this compound raises concerns regarding toxicity. The FDA emphasizes monitoring for adverse reactions such as neutropenia, which was reported in a significant percentage of patients receiving Palbociclib. Understanding how impurities affect these reactions is essential for improving patient safety .

Data Summary

The following table summarizes key findings related to the biological activity and implications of this compound:

Study Findings
In Vitro StudiesPotential modulation of enzyme inhibition; exact mechanisms unclear
Multicenter StudyImproved adherence with dose reduction; highlights need for monitoring impurities
Toxicological InsightsNeutropenia linked to Palbociclib; implications for impurity effects on safety profiles

属性

IUPAC Name

4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVICSWHDXLNVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174002-16-3
Record name Palbociclib N-formyl impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALBOCICLIB N-FORMYL IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB3FNK33C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。